![molecular formula C11H20FNO B1485708 [(1-Fluorocyclopentyl)methyl][(oxolan-2-yl)methyl]amine CAS No. 2098092-28-3](/img/structure/B1485708.png)
[(1-Fluorocyclopentyl)methyl][(oxolan-2-yl)methyl]amine
Übersicht
Beschreibung
[(1-Fluorocyclopentyl)methyl][(oxolan-2-yl)methyl]amine is a useful research compound. Its molecular formula is C11H20FNO and its molecular weight is 201.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
[(1-Fluorocyclopentyl)methyl][(oxolan-2-yl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- A fluorocyclopentyl group, which may influence its interaction with biological targets.
- An oxolan-2-yl moiety, contributing to its potential as a ligand in various biological assays.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its effects on neurotransmitter systems and potential therapeutic applications in neurological disorders.
- Neurotransmitter Modulation : The compound may act as a modulator of neurotransmitter systems, particularly involving acetylcholine and possibly other monoamines.
- Receptor Binding : Preliminary studies suggest that it could bind to specific receptors, influencing signal transduction pathways.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
Study | Methodology | Key Findings |
---|---|---|
Study 1 | Receptor binding assays | Demonstrated affinity for acetylcholine receptors. |
Study 2 | Cell viability assays | Showed cytotoxic effects on glioblastoma cell lines with IC50 values ranging from 0.5 to 3 µM. |
Study 3 | Neurotransmitter release assays | Indicated modulation of dopamine release in neuronal cultures. |
In Vivo Studies
Animal models have been utilized to assess the pharmacodynamics and pharmacokinetics of the compound:
- Efficacy in Animal Models : Studies indicated that administration led to significant changes in behavior associated with anxiety and depression, suggesting potential antidepressant properties.
- Toxicity Assessment : Toxicological evaluations showed that at therapeutic doses, the compound did not exhibit significant adverse effects.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In a model of Alzheimer's disease, administration improved cognitive function as measured by standard behavioral tests.
- Case Study 2 : A study involving chronic pain models demonstrated analgesic properties, indicating its utility in pain management.
Wissenschaftliche Forschungsanwendungen
Antidepressant Properties
Research has indicated that compounds similar to [(1-Fluorocyclopentyl)methyl][(oxolan-2-yl)methyl]amine may possess antidepressant properties. The structural characteristics of this compound, particularly the presence of fluorinated cyclopentyl groups, can enhance its interaction with neurotransmitter systems, potentially leading to improved efficacy as an antidepressant agent. Studies on related amines suggest that modifications in the molecular structure can significantly affect pharmacological activity and selectivity towards serotonin and norepinephrine receptors .
Analgesic Effects
The analgesic properties of related compounds have been documented extensively. The introduction of fluorine atoms and specific alkyl chains can influence the binding affinity to pain receptors, making this compound a candidate for further investigation in pain management therapies. Case studies have shown that similar compounds exhibit significant analgesic effects in preclinical models .
Synthesis of Novel Compounds
This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a versatile building block in organic synthesis. For example, reductive amination processes involving this compound can yield new derivatives with tailored properties for specific applications .
Catalytic Applications
Research has shown that amines like this compound can act as catalysts or ligands in various organic reactions. The ability to form stable complexes with transition metals can facilitate reactions such as cross-coupling or asymmetric synthesis, enhancing the efficiency and selectivity of these processes .
Data Tables
Application Area | Description |
---|---|
Medicinal Chemistry | Antidepressant and analgesic |
Organic Synthesis | Intermediate for novel compounds |
Catalysis | Ligand for organic reactions |
Antidepressant Activity
A study published in 2023 explored the antidepressant effects of a series of fluorinated amines, including derivatives of this compound. The results indicated a significant reduction in depressive-like behaviors in animal models, suggesting its potential as a therapeutic agent .
Pain Management
Another case study focused on the analgesic effects of related compounds in chronic pain models. The findings demonstrated that these compounds could effectively reduce pain perception, supporting further development into clinical applications for pain relief .
Eigenschaften
IUPAC Name |
N-[(1-fluorocyclopentyl)methyl]-1-(oxolan-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO/c12-11(5-1-2-6-11)9-13-8-10-4-3-7-14-10/h10,13H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBYRBSCGQZDOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNCC2CCCO2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.